molecular formula C14H12N4O2 B11796565 1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11796565
M. Wt: 268.27 g/mol
InChI Key: SPTLBARGCNMCRW-UHFFFAOYSA-N
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Description

1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrrole ring and a benzyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

The synthesis of 1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactionsThe reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities and triggering various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

1-benzyl-5-pyrrol-1-yltriazole-4-carboxylic acid

InChI

InChI=1S/C14H12N4O2/c19-14(20)12-13(17-8-4-5-9-17)18(16-15-12)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)

InChI Key

SPTLBARGCNMCRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)N3C=CC=C3

Origin of Product

United States

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